molecular formula C18H23N5O2 B2638426 (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1396781-55-7

(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2638426
CAS No.: 1396781-55-7
M. Wt: 341.415
InChI Key: HKVXBYXIZRWTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule featuring a piperazine ring, a triazole ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclization of 1,2-Diamine Derivatives: One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Aza-Michael Addition: Another approach is the aza-Michael addition of protected 1,2-diamines with sulfonium salts.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially converting them into amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and thiols.

Major Products

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Introduction of various functional groups onto the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential applications in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for probing biological pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine and triazole rings are known to engage in hydrogen bonding and hydrophobic interactions, which can modulate the activity of biological molecules. The cyclopropyl group adds rigidity to the structure, potentially enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-hydroxyethyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
  • (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-methyl-2H-1,2,3-triazol-4-yl)methanone

Uniqueness

The presence of the cyclopropyl group in (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone distinguishes it from similar compounds. This group imparts unique steric and electronic properties, potentially enhancing its biological activity and specificity.

Properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c24-17(14-6-7-14)13-21-8-10-22(11-9-21)18(25)16-12-19-23(20-16)15-4-2-1-3-5-15/h1-5,12,14,17,24H,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVXBYXIZRWTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.